molecular formula C22H19N3O5 B11992925 2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11992925
M. Wt: 405.4 g/mol
InChI Key: NHNWYCDDKTZHHX-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding the desired product in high purity without the need for column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, chromene derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. Their diverse biological activities make them candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl

Uniqueness

Compared to similar compounds, 2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its specific structural features, such as the presence of the furan ring and the nitrophenyl group. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H19N3O5/c1-22(2)9-15(26)20-18(10-22)30-21(24)13(11-23)19(20)17-8-7-16(29-17)12-5-3-4-6-14(12)25(27)28/h3-8,19H,9-10,24H2,1-2H3

InChI Key

NHNWYCDDKTZHHX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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